

Methyl 4-hydroxy-3-iodobenzoate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-hydroxy-3-iodobenzoate**

Cat. No.: **B082920**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Methyl 4-hydroxy-3-iodobenzoate**, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is critical for its handling, formulation, and the development of robust analytical methods. Due to the limited availability of specific quantitative data for **Methyl 4-hydroxy-3-iodobenzoate**, this guide leverages data from the structurally similar and well-characterized compound, Methylparaben (Methyl 4-hydroxybenzoate), to provide a representative understanding of its expected behavior.

Physicochemical Properties

Methyl 4-hydroxy-3-iodobenzoate is a white crystalline solid. Key physicochemical properties are summarized below.

Property	Value/Description	Source
Molecular Formula	C ₈ H ₇ IO ₃	N/A
Molecular Weight	278.04 g/mol	N/A
Appearance	White crystalline solid	N/A
pKa (Predicted)	7.70 ± 0.10	N/A

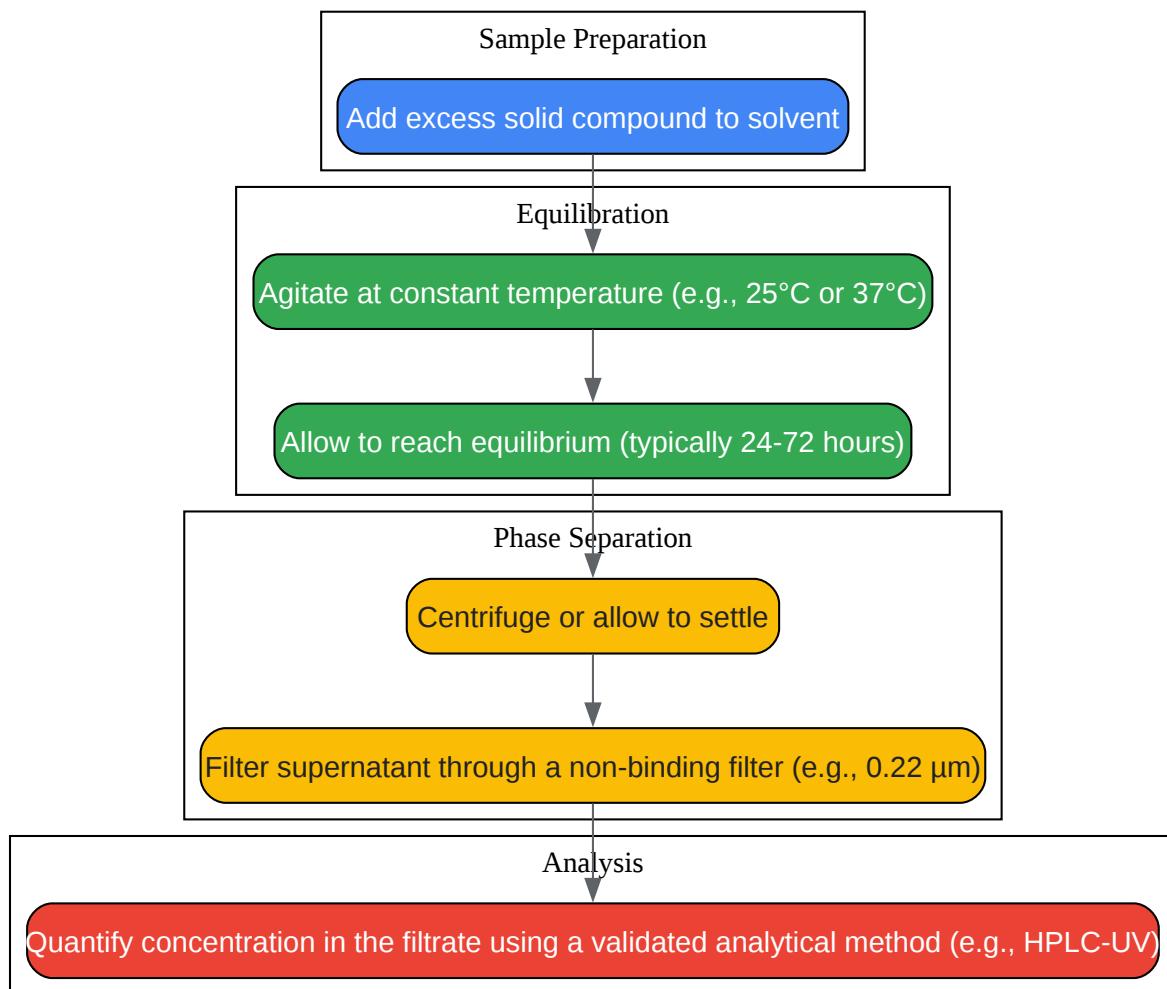
Solubility Profile

The solubility of a compound is a critical parameter influencing its dissolution rate, bioavailability, and formulation design.

Qualitative Solubility

Methyl 4-hydroxy-3-iodobenzoate is described as being slightly soluble in water and soluble in organic solvents such as ethanol and dichloromethane.

Quantitative Solubility (Data for Methylparaben as a Surrogate)


The following table summarizes the quantitative solubility of Methylparaben in various solvents at 25 °C, providing an estimation of the solubility behavior of **Methyl 4-hydroxy-3-iodobenzoate**.

Solvent	Solubility (g/100 g)[1]
Methanol	64[1]
Ethanol	52[2]
Propylene Glycol	22[2]
Acetone	64[1]
Benzene	0.7[1]
Ether	23[1]
Carbon Tetrachloride	0.1[1]
Peanut Oil	0.5[1]
Water	0.25 (2.5 mg/mL)[1]

Note: The presence of the iodine atom in **Methyl 4-hydroxy-3-iodobenzoate** is expected to decrease its aqueous solubility and increase its solubility in non-polar organic solvents compared to Methylparaben.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

[Click to download full resolution via product page](#)

Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life.

General Stability and Storage

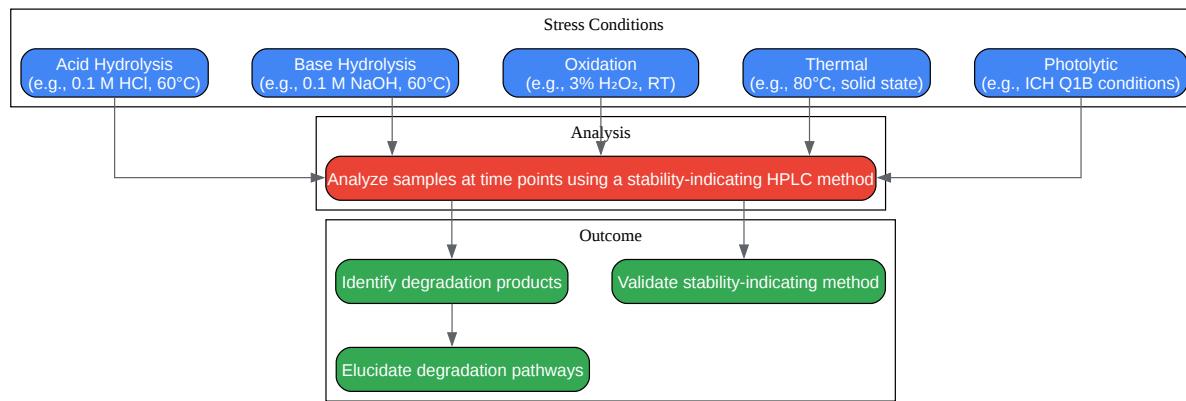
Methyl 4-hydroxy-3-iodobenzoate is considered stable under recommended storage conditions. It should be stored in a cool, dry, and dark place in a tightly sealed container. It is incompatible with strong oxidizing agents.

pH-Dependent Stability (Data for Methylparaben as a Surrogate)

The stability of esters like **Methyl 4-hydroxy-3-iodobenzoate** is often pH-dependent due to hydrolysis. Methylparaben exhibits good stability in the pH range of 4-8. Outside this range, particularly under alkaline conditions, hydrolysis to p-hydroxybenzoic acid is accelerated.

pH Condition	Stability of Methylparaben
Acidic (pH < 4)	Generally stable
Neutral (pH 4-8)	Stable
Alkaline (pH > 8)	Susceptible to hydrolysis

Thermal Stability


Methylparaben is stable at temperatures up to 80°C. Significant degradation of **Methyl 4-hydroxy-3-iodobenzoate** is not expected at ambient temperatures.

Photostability

As an iodinated aromatic compound, **Methyl 4-hydroxy-3-iodobenzoate** may be susceptible to photodegradation. Iodinated phenols can undergo deiodination or other photochemical reactions upon exposure to light.^[3] Therefore, it is recommended to protect the compound from light.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

[Click to download full resolution via product page](#)

Figure 2: Workflow for Forced Degradation Studies.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of **Methyl 4-hydroxy-3-iodobenzoate** and its potential degradation products.

Recommended HPLC Conditions (General)

A stability-indicating HPLC method should be developed and validated. A typical starting point would be:

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 μ L.

This guide provides a foundational understanding of the solubility and stability of **Methyl 4-hydroxy-3-iodobenzoate**. For critical applications, it is imperative to conduct specific experimental studies on the compound itself to obtain precise quantitative data. The provided protocols and surrogate data serve as a valuable starting point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Cosmetic Chemist [thecosmeticchemist.com]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- To cite this document: BenchChem. [Methyl 4-hydroxy-3-iodobenzoate: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082920#methyl-4-hydroxy-3-iodobenzoate-solubility-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com